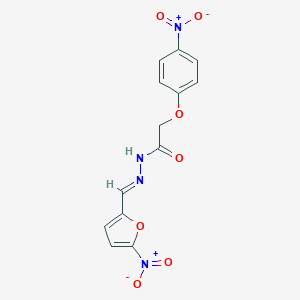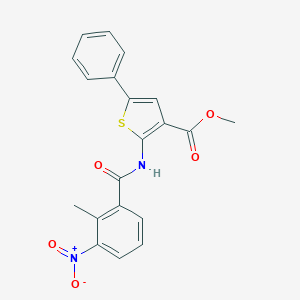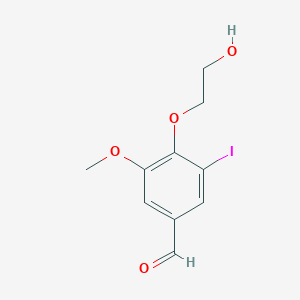![molecular formula C15H16Cl2N4O2 B451332 2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451332.png)
2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a dichlorophenoxy group and a pyrazole moiety, making it a versatile molecule with unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 1-ethyl-3-methyl-4-formylpyrazole under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, such as DNA synthesis and protein expression.
Pathways: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 2-(2,4-dichlorophenoxy)propionic acid
- 2,4-dichlorophenoxyacetic acid
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its unique combination of a dichlorophenoxy group and a pyrazole moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C15H16Cl2N4O2 |
|---|---|
分子量 |
355.2g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H16Cl2N4O2/c1-3-21-8-11(10(2)20-21)7-18-19-15(22)9-23-14-5-4-12(16)6-13(14)17/h4-8H,3,9H2,1-2H3,(H,19,22)/b18-7+ |
InChI 键 |
NRCKOLWIYQQNSU-CNHKJKLMSA-N |
SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
手性 SMILES |
CCN1C=C(C(=N1)C)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCN1C=C(C(=N1)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-chlorobenzamide](/img/structure/B451250.png)


![5-chloro-N-{4-[(1E)-1-{2-[(4-fluorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B451254.png)
![1-[(4-Bromobenzoyl)amino]-3-butylurea](/img/structure/B451255.png)
![N-(3-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B451256.png)

![N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451258.png)
![N-(2,3-dichlorophenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B451260.png)
![4-chloro-N-[1-(2,4-dimethylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B451265.png)
![Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B451266.png)


![N'-benzylidene-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B451272.png)
